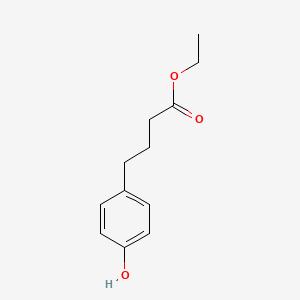

Ethyl 4-(4-hydroxyphenyl)butanoate

Description

Ethyl 4-(4-hydroxyphenyl)butanoate (CAS: 62889-58-1) is an aromatic ester characterized by a hydroxyl-substituted phenyl group attached to a butanoate chain. It is synthesized via nickel-catalyzed reductive alkylation of 4-bromophenol and ethyl 4-bromobutanoate, yielding a yellow oil with a reported efficiency of 74% . The compound’s structure combines a polar hydroxyl group with a lipophilic ethyl ester, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBBRTFGJCAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462642 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62889-58-1 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-hydroxyphenyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with butanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of ethyl 4-(4-hydroxyphenyl)butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-(4-hydroxyphenyl)butanone.

Reduction: Formation of 4-(4-hydroxyphenyl)butanol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 4-(4-hydroxyphenyl)butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(4-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl 4-(4-hydroxyphenyl)butanoate and Analogs

Substituent Effects on Physicochemical Properties

- Hydroxyl Group (Ethyl 4-(4-hydroxyphenyl)butanoate): The polar -OH group enhances solubility in polar solvents (e.g., ethanol, water) and enables hydrogen bonding, which may improve bioavailability. However, the hydroxyl group also increases susceptibility to oxidation, limiting shelf life .

- Methoxy Group (Ethyl 4-(4-methoxyphenyl)butanoate): The electron-donating methoxy group increases lipophilicity compared to the hydroxyl analog, improving stability against oxidation. This makes it preferable for applications requiring prolonged storage .

- Bromo Group (Ethyl 4-(4-bromophenyl)butanoate): Bromine’s high atomic weight and electronegativity make this compound a robust intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures .

- Formyl Group (Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate): The aldehyde moiety allows for condensation reactions (e.g., Schiff base formation), facilitating the synthesis of imine-linked polymers or pharmaceuticals .

- Amino Group (Ethyl 4-[ethyl(phenyl)amino]butanoate): The basic nitrogen enables protonation under acidic conditions, enhancing solubility and enabling targeted drug delivery via pH-responsive systems .

Biological Activity

Ethyl 4-(4-hydroxyphenyl)butanoate, also known as ethyl 4-hydroxyphenylbutanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(4-hydroxyphenyl)butanoate features an ester functional group with a hydroxy-substituted phenyl ring. Its molecular formula is CHO. The presence of the hydroxy group enhances its reactivity and ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of ethyl 4-(4-hydroxyphenyl)butanoate is primarily attributed to its interactions with specific enzymes and cellular pathways:

- Enzyme Interactions : The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could lead to modulation of metabolic pathways, affecting the bioavailability and efficacy of co-administered drugs.

- Antioxidant Properties : The compound has been investigated for its potential antioxidant activities, which may help mitigate oxidative stress in cells. This property is essential in preventing cellular damage associated with various diseases.

In Vitro Studies

- Antimicrobial Activity : Ethyl 4-(4-hydroxyphenyl)butanoate has shown promising antimicrobial properties. In vitro studies indicated that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Potential : Research has demonstrated that derivatives of ethyl 4-(4-hydroxyphenyl)butanoate possess antiproliferative effects on cancer cell lines. For instance, studies reported IC values ranging from 0.14 to 0.36 µM against hormone-independent breast cancer cell lines (MDA-MB-231), indicating significant anticancer activity .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been reported to inhibit human tyrosinase activity in melanoma cells, which is relevant for skin-related disorders and pigmentation issues .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of ethyl 4-(4-hydroxyphenyl)butanoate, researchers tested various concentrations against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential utility in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of ethyl 4-(4-hydroxyphenyl)butanoate on different cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a concentration-dependent manner, supporting further investigation into its mechanisms and potential clinical applications.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(4-methoxyphenyl)butanoate | Contains a methoxy group | Different reactivity profile compared to hydroxy group |

| Ethyl 4-hydroxybenzoate | Lacks butanoate group | Similar structure but different biological properties |

| Ethyl 3-(4-hydroxyphenyl)butanoate | Hydroxy group at meta position | Alters steric effects influencing reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.